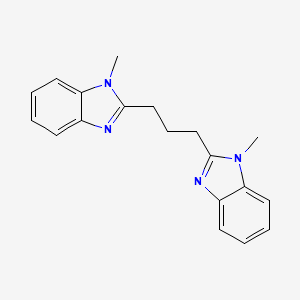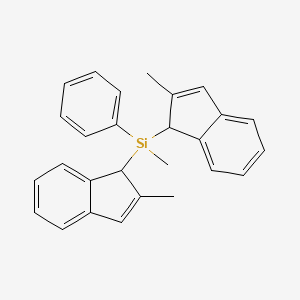
Tetradecyl 3-phenylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecyl 3-phenylprop-2-enoate: is an organic compound with the molecular formula C23H34O2. It is an ester derived from the reaction between tetradecanol and cinnamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tetradecyl 3-phenylprop-2-enoate typically involves the esterification reaction between tetradecanol and cinnamic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions: Tetradecyl 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Chemistry: Tetradecyl 3-phenylprop-2-enoate is used as a starting material in the synthesis of various organic compounds. Its ester functionality makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is used in the study of lipid metabolism and membrane biology. Its long alkyl chain allows it to integrate into lipid bilayers, making it useful in membrane studies.
Medicine: this compound has potential applications in drug delivery systems. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and improve the solubility of hydrophobic compounds.
作用机制
The mechanism of action of tetradecyl 3-phenylprop-2-enoate involves its integration into lipid bilayers due to its long alkyl chain. This integration can affect membrane fluidity and permeability. Additionally, the ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which can further participate in various biochemical pathways.
相似化合物的比较
Ethyl 3-phenylprop-2-enoate: Similar structure but with a shorter alkyl chain.
Methyl 3-phenylprop-2-enoate: Another similar compound with an even shorter alkyl chain.
Hexadecyl 3-phenylprop-2-enoate: Similar structure but with a longer alkyl chain.
Uniqueness: Tetradecyl 3-phenylprop-2-enoate is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and emulsifiers.
属性
CAS 编号 |
669000-44-6 |
|---|---|
分子式 |
C23H36O2 |
分子量 |
344.5 g/mol |
IUPAC 名称 |
tetradecyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C23H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-21-25-23(24)20-19-22-17-14-13-15-18-22/h13-15,17-20H,2-12,16,21H2,1H3 |
InChI 键 |
LVFMZUMMNTZXTQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCOC(=O)C=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12540543.png)
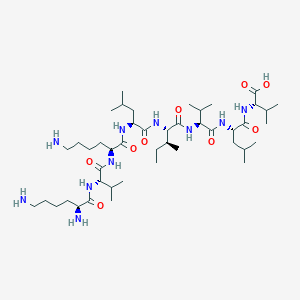
![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)
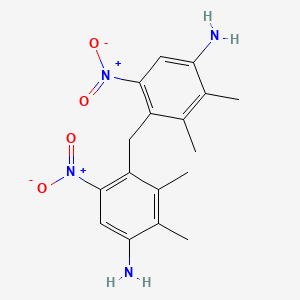
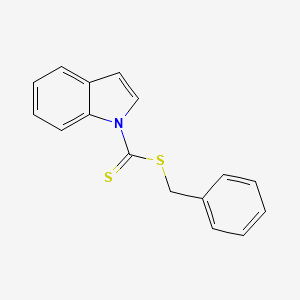
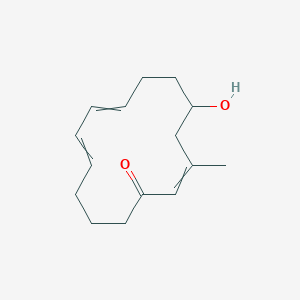
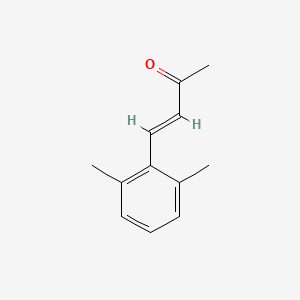
![Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]-](/img/structure/B12540573.png)
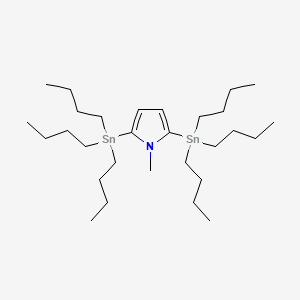
![1H-Indole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12540580.png)
![(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate](/img/structure/B12540588.png)
